Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate
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Overview
Description
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a chemical compound with the molecular formula C8H13NaO3 It is a sodium salt derivative of a cyclopentyl acetate, featuring a hydroxymethyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate typically involves the reaction of cyclopentanol with acetic acid to form cyclopentyl acetate, followed by the introduction of a hydroxymethyl group. This can be achieved through a series of reactions including esterification and subsequent functional group modifications. The final step involves the neutralization of the resulting acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification and neutralization steps. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also involve continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-[1-(carboxymethyl)cyclopentyl]acetate.
Reduction: Formation of 2-[1-(hydroxymethyl)cyclopentyl]ethanol.
Substitution: Formation of various substituted cyclopentyl acetates.
Scientific Research Applications
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The acetate group may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-[1-(hydroxymethyl)cyclohexyl]acetate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Sodium 2-[1-(hydroxymethyl)cyclopropyl]acetate: Similar structure but with a cyclopropane ring.
Uniqueness
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties. Its intermediate ring size (cyclopentane) provides a balance between stability and reactivity, making it suitable for various applications.
Properties
IUPAC Name |
sodium;2-[1-(hydroxymethyl)cyclopentyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3.Na/c9-6-8(5-7(10)11)3-1-2-4-8;/h9H,1-6H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWJRNGPDUUPAW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)[O-])CO.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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